邻硝基苯基 β-D-半乳糖吡喃糖苷-6-磷酸,环己胺盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

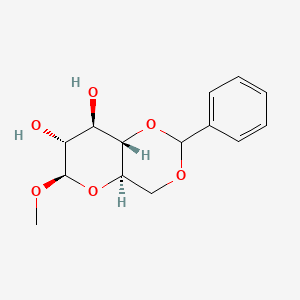

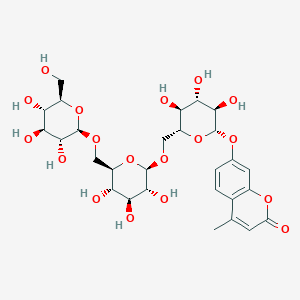

o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt is a chemical compound commonly used as a substrate in biochemical assays. It is particularly significant in the study of β-galactosidase activity, an enzyme that cleaves the glycosidic bond in β-galactosides. This compound is valuable in molecular biology and genetic research due to its role in detecting enzyme activity.

科学研究应用

Chemistry

In chemistry, this compound is used to study enzyme kinetics and mechanisms. It serves as a model substrate to investigate the catalytic properties of β-galactosidase and related enzymes.

Biology

In biological research, it is employed in assays to measure β-galactosidase activity in various organisms, including bacteria and yeast. This is crucial for understanding gene expression and regulation, particularly in systems using the lac operon.

Medicine

In medical research,

作用机制

Target of Action

The primary target of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt is staphylococcal β-galactosidase , an enzyme that cleaves the glycosidic bond in phosphorylated β-galactosides .

Mode of Action

The compound acts as a substrate for the β-galactosidase enzyme . The enzyme cleaves the glycosidic bond in the compound, leading to a change in its structure .

Biochemical Pathways

The cleavage of the glycosidic bond in the compound by β-galactosidase is part of the broader metabolic pathway involving the breakdown of galactosides . The downstream effects of this pathway include the production of simple sugars that can be further metabolized by the cell .

Result of Action

The enzymatic cleavage of the compound by β-galactosidase results in the production of o-nitrophenol . This product is easily detectable due to its yellow color and can be quantified by colorimetric detection at 420 nm , serving as a measure of β-galactosidase activity .

Action Environment

The action of the compound is influenced by environmental factors such as pH and temperature, which can affect the activity of the β-galactosidase enzyme . The compound’s stability may also be affected by these factors.

生化分析

Biochemical Properties

o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt is a chromogenic substrate for β-galactosidase . The enzyme β-galactosidase can hydrolyze this compound, producing galactose and o-Nitrophenyl, which appears yellow under alkaline conditions . This property makes it suitable for lacZ activity detection, a gene encoding a type of β-galactosidase from bacteria .

Cellular Effects

The hydrolysis of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt by β-galactosidase can be used to monitor the activity of this enzyme in cells . The yellow product o-Nitrophenyl can be detected at a wavelength of 410-420 nm , providing a visual indication of enzyme activity and, therefore, influencing cellular processes such as gene expression and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt involves its hydrolysis by the enzyme β-galactosidase . This reaction results in the formation of galactose and o-Nitrophenyl . The latter is a yellow compound under alkaline conditions, and its absorbance can be measured at a wavelength of 410-420 nm .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt can be observed over time. The compound is stable and can be stored at -20°C . The hydrolysis reaction it undergoes is a standard method for monitoring β-galactosidase activity over time .

Metabolic Pathways

o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt is involved in the metabolic pathway of β-galactosidase . The enzyme hydrolyzes this compound, leading to the production of galactose and o-Nitrophenyl .

Subcellular Localization

The subcellular localization of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt is not specifically known. As a substrate for β-galactosidase, it is likely to be localized wherever this enzyme is present within the cell .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt typically involves the phosphorylation of o-Nitrophenyl β-D-Galactopyranoside. The process begins with the reaction of o-Nitrophenyl β-D-Galactopyranoside with a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective phosphorylation at the 6-position of the galactopyranoside ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale phosphorylation reactions followed by purification steps such as crystallization or chromatography. The cyclohexylammonium salt form is obtained by neutralizing the phosphorylated product with cyclohexylamine, which enhances its stability and solubility for various applications.

化学反应分析

Types of Reactions

o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing o-nitrophenol and galactose-6-phosphate.

Common Reagents and Conditions

Hydrolysis: Catalyzed by β-galactosidase, typically under mild aqueous conditions.

Phosphorylation: Using phosphorylating agents like POCl₃ in the presence of bases such as pyridine.

Major Products

o-Nitrophenol: A yellow compound detectable by its absorbance at 420 nm.

Galactose-6-phosphate: A phosphorylated sugar derivative.

属性

CAS 编号 |

25405-62-3 |

|---|---|

分子式 |

C₁₂H₁₆NO₁₁P·C₆H₁₃N |

分子量 |

480.2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B1139937.png)